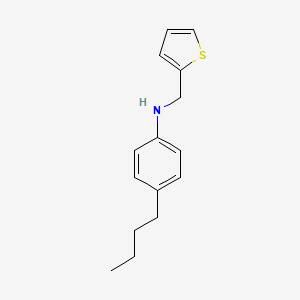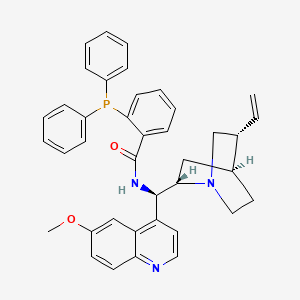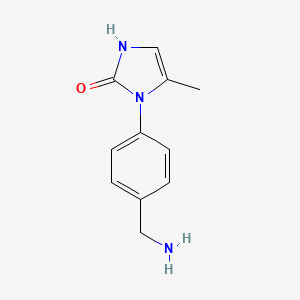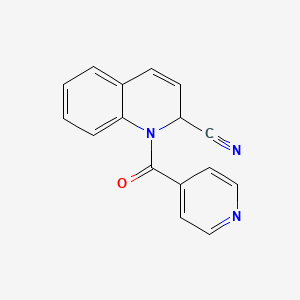
2,5,8,11,14,17,20-Heptaoxadocosan-22-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20-Heptaoxadocosan-22-al is a chemical compound with the molecular formula C15H32O7. It is a member of the polyethylene glycol (PEG) family, which are compounds known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al typically involves the reaction of heptaethylene glycol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20-Heptaoxadocosan-22-al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used to substitute the aldehyde group, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,8,11,14,17,20-Heptaoxadocosan-22-al has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of drugs.
Industry: Applied in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al involves its interaction with various molecular targets. In biological systems, it can modify proteins and other biomolecules, altering their function and activity. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine: Similar structure but with an amine group instead of an aldehyde.
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol: Contains a thiol group instead of an aldehyde.
Uniqueness
2,5,8,11,14,17,20-Heptaoxadocosan-22-al is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with its amine or thiol counterparts. This makes it particularly useful in applications where the aldehyde group is required for further chemical modifications.
Properties
Molecular Formula |
C15H30O8 |
|---|---|
Molecular Weight |
338.39 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C15H30O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2H,3-15H2,1H3 |
InChI Key |
ZXRKPKOUSPFXOV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



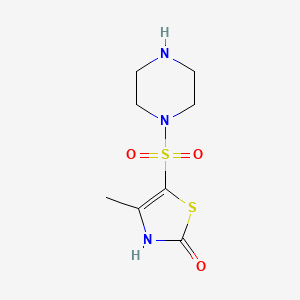
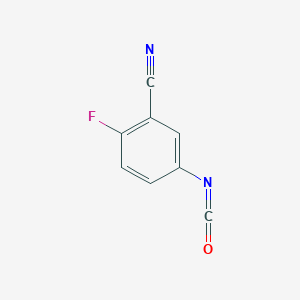
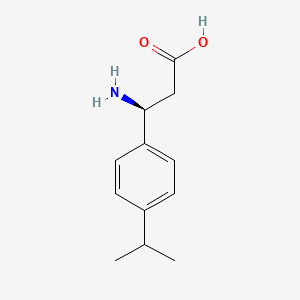
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
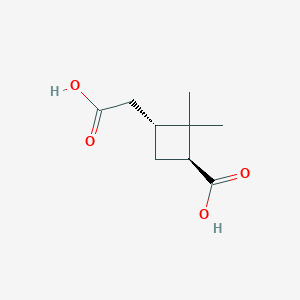
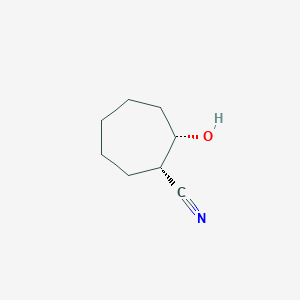
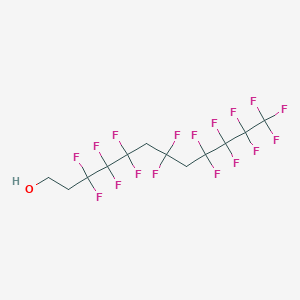
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
